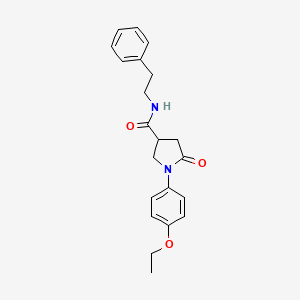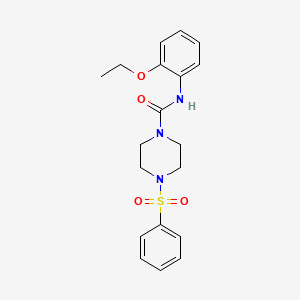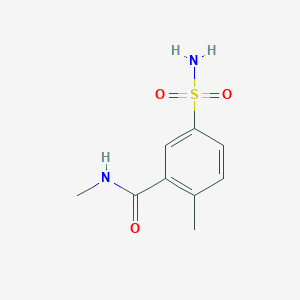
N,N-bis(2-hydroxyethyl)-4-biphenylsulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-hydroxyethyl)-4-biphenylsulfonamide, also known as BHSA, is a sulfonamide compound that has been widely studied for its potential applications in various fields, including medicine and biotechnology. BHSA is a white crystalline powder that is soluble in water and organic solvents. In
Applications De Recherche Scientifique
N,N-bis(2-hydroxyethyl)-4-biphenylsulfonamide has been extensively studied for its potential applications in various scientific fields, including medicine, biotechnology, and materials science. In medicine, this compound has been shown to have anti-inflammatory, antitumor, and antiviral properties. It has been used as a potential treatment for various diseases, including cancer, arthritis, and viral infections.
In biotechnology, this compound has been used as a surfactant in various applications, including protein purification and biocatalysis. It has also been used as a stabilizer for enzymes and other biomolecules.
In materials science, this compound has been used as a template for the synthesis of various materials, including metal-organic frameworks and mesoporous materials. It has also been used as a building block for the synthesis of dendrimers and other nanostructures.
Mécanisme D'action
The mechanism of action of N,N-bis(2-hydroxyethyl)-4-biphenylsulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and viral replication. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-bis(2-hydroxyethyl)-4-biphenylsulfonamide is its versatility, which allows it to be used in a wide range of applications. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain applications. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on N,N-bis(2-hydroxyethyl)-4-biphenylsulfonamide. One area of focus is the development of new synthetic methods for this compound that can improve its purity and yield. Another area of focus is the development of new applications for this compound, particularly in the fields of medicine and biotechnology. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which will be important for the development of new therapeutic agents based on this compound.
Méthodes De Synthèse
N,N-bis(2-hydroxyethyl)-4-biphenylsulfonamide can be synthesized through a two-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with ethylene glycol, followed by the reaction of the resulting intermediate with ammonia. This method has been optimized to yield high-quality this compound with high purity and yield.
Propriétés
IUPAC Name |
N,N-bis(2-hydroxyethyl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c18-12-10-17(11-13-19)22(20,21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18-19H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNFRHSEMUCKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)
![4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5326291.png)


![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)

![7-[(6-aminopyridin-3-yl)carbonyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5326335.png)

![2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5326342.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5326350.png)
![N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5326353.png)
![2-(3-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5326362.png)